molecular formula C26H33NO2 B1684555 Fenretinide CAS No. 65646-68-6

Fenretinide

Numéro de catalogue: B1684555
Numéro CAS: 65646-68-6
Poids moléculaire: 391.5 g/mol
Clé InChI: AKJHMTWEGVYYSE-FXILSDISSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le fenrétine est synthétisé via un processus en plusieurs étapes. La principale voie de synthèse implique la condensation de la 4-hydroxyaniline avec l'acide tout-trans-rétinoïque. La réaction se produit généralement en présence d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres .

Méthodes de production industrielle : La production industrielle du fenrétine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le fenrétine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du fenrétine, chacun ayant potentiellement des activités biologiques différentes .

4. Applications de la recherche scientifique

Le fenrétine a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le fenrétine exerce ses effets par le biais de multiples mécanismes :

Composés similaires :

Unicité du fenrétine : La combinaison unique du fenrétine de mécanismes dépendants et indépendants des récepteurs rétinoïdes, ainsi que sa capacité à induire l'apoptose par le biais des voies de la céramide et des ROS, le distingue des autres rétinoïdes . De plus, son accumulation préférentielle dans les tissus graisseux tels que le sein améliore son efficacité contre le cancer du sein .

Activité Biologique

Fenretinide, also known as 4-HPR, is a synthetic retinoid that has garnered significant attention for its biological activity , particularly in cancer treatment and chemoprevention. It exhibits a favorable toxicity profile and has shown efficacy in inducing apoptosis in various cancer cell lines. This article delves into the biological mechanisms, clinical applications, and research findings related to this compound.

This compound operates through multiple pathways, exhibiting both retinoid receptor-dependent and independent activities:

  • Retinoid Receptor-Dependent Mechanism : this compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of genes involved in cell proliferation and differentiation. This pathway is crucial for its ability to induce differentiation in certain cancer cells and inhibit their growth.
  • Retinoid Receptor-Independent Mechanism : this compound also induces apoptosis through mechanisms not involving nuclear receptors. For instance, it can increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death, as observed in acute promyelocytic leukemia cells (HL60) .

Biological Activity Summary Table

Activity Description
Apoptosis Induction Induces apoptosis in various cancer cell lines through both receptor-dependent and independent mechanisms.
Cell Cycle Arrest Causes accumulation of cells in the G1 phase, inhibiting progression .
Antitumor Effects Demonstrated efficacy against neuroblastoma, breast cancer, and acute leukemia .
Chemopreventive Properties Shows potential in preventing tumorigenesis in preclinical models .

Cancer Treatment

  • Neuroblastoma : A Phase I study showed that this compound induced apoptosis in neuroblastoma cells with manageable toxicity. Patients exhibited stable disease for a median of 23 months after treatment .
  • Breast Cancer : In adult studies, this compound plasma levels were associated with apoptosis induction; however, responses varied significantly among patients .
  • Combination Therapies : this compound has been studied in combination with other agents such as rituximab, demonstrating modest overall response rates with prolonged remission durations .

Age-related Macular Degeneration (AMD)

This compound has shown promise in treating geographic atrophy associated with dry AMD. A study indicated a significant reduction in lesion growth over 24 months compared to placebo . The mechanism appears linked to reductions in retinol-binding protein (RBP), which correlates with decreased progression of AMD lesions.

Case Studies

  • In a cohort of children with neuroblastoma treated with this compound, one patient achieved a complete response while others maintained stable disease for extended periods .
  • A patient with mantle cell lymphoma exhibited a 56-month duration of response following treatment with this compound combined with rituximab before transitioning to maintenance therapy without disease progression .

Pharmacokinetics and Toxicity

This compound's pharmacokinetics have been characterized by variable absorption rates leading to plasma concentrations that correlate with therapeutic effects:

  • Peak plasma levels ranged from 0.6 to 6 µM after single doses, increasing significantly upon repeated administration .
  • Common side effects included nyctalopia (night blindness), skin xerosis, and mild liver function elevation. These effects were generally reversible and manageable .

Pharmacokinetic Data Table

Parameter Value
Maximum Tolerated Dose Up to 4000 mg/m²/day
Peak Plasma Concentration 9–10 µM (adults), 3–8 µM (children)
Half-Life Increased from 17 h to 25 h after repeated dosing

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which Fenretinide induces apoptosis in cancer cells, and what experimental approaches validate these pathways?

this compound primarily induces apoptosis via reactive oxygen species (ROS) generation and caspase activation. Key methods to validate these mechanisms include:

  • Transcriptome profiling (e.g., microarray analysis) to identify upregulated pro-apoptotic genes like CASP8 and DEDD2 .
  • Chromatin immunoprecipitation sequencing (ChIP-Seq) to map RXRα-DNA binding sites, differentiating direct transcriptional effects from indirect signaling .
  • ROS detection assays (e.g., flow cytometry with DCFH-DA probes) to quantify oxidative stress .

Q. How should researchers design in vitro experiments to assess this compound's dose-dependent effects on cancer stem cells?

  • Use enriched cancer sphere cultures (e.g., HT29 colon cancer spheres) to model stemness .
  • Optimize concentrations (e.g., 3–6 µM) and time points (24–72 hours) based on transcriptome data (GEO accession: GSE66983) .
  • Include controls for baseline apoptosis (e.g., untreated spheres) and statistical validation (ANOVA with error bars) .

Advanced Research Questions

Q. How can conflicting data on this compound's receptor dependency be resolved in mechanistic studies?

Contradictions arise from cell-type-specific RARβ/Nur77 nuclear export versus ROS-dominated pathways. Methodological strategies include:

  • siRNA knockdowns of RXRα/RARβ to isolate receptor-mediated effects .
  • Comparative transcriptomics between this compound and ATRA-treated cells to identify unique apoptotic regulators (e.g., FAS/TNFα vs. BIRC3) .
  • Dual-luciferase reporter assays to quantify RXRα-dependent transcriptional activity .

Q. What integrative approaches are recommended to analyze this compound's impact on survival pathways like RAS/RAF/ERK?

  • Combine RNA sequencing with phosphoproteomics to map ERK pathway inhibition .
  • Use self-organizing map (SOM) algorithms for clustering gene expression patterns (e.g., MATLAB-based Component Plane Presentation) .
  • Validate findings with Western blotting for phosphorylated ERK/MEK and functional assays (e.g., colony formation) .

Q. How can researchers address reproducibility challenges in this compound studies across different cancer models?

  • Standardize cell line authentication (e.g., STR profiling) and culture conditions (e.g., hypoxia vs. normoxia) .
  • Report pharmacokinetic parameters (e.g., serum retention time) to clarify dosing discrepancies in xenograft models .
  • Publish raw datasets in repositories like Gene Expression Omnibus (GEO) for cross-validation .

Q. Methodological Guidance

Q. What statistical frameworks are most robust for analyzing this compound's heterogeneous apoptosis outcomes?

  • Apply mixed-effects models to account for inter-experiment variability .
  • Use Kaplan-Meier survival analysis in xenograft studies, paired with log-rank tests .
  • For transcriptome data, employ false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to reduce Type I errors .

Q. How can researchers distinguish this compound-specific apoptosis from off-target effects in gene silencing experiments?

  • Perform rescue experiments by overexpressing pro-survival genes (e.g., BIRC3) .
  • Combine CRISPR-Cas9 screens with this compound treatment to identify synthetic lethal interactions .

Q. Data Integration & Reporting

Q. What guidelines ensure rigorous reporting of this compound studies for reproducibility?

  • Follow ARRIVE 2.0 guidelines for preclinical trials, detailing animal protocols and blinding .
  • In methods sections, specify compound purity (e.g., HPLC validation) and solvent controls (e.g., DMSO concentrations) .
  • Deposit supplementary datasets (e.g., ChIP-Seq peaks, raw microscopy images) in FAIR-aligned repositories .

Propriétés

IUPAC Name

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHMTWEGVYYSE-FXILSDISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032005
Record name 4-Hydroxyphenyl retinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms.1In vivo, fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis.1 An important feature of fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A.1 In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines.2 All of these properties render fenretinide an attractive candidate for breast cancer chemoprevention.
Record name Fenretinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

65646-68-6
Record name Fenretinide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65646-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenretinide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenretinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENRETINIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyphenyl retinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENRETINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/187EJ7QEXL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenretinide
Reactant of Route 2
Reactant of Route 2
Fenretinide
Reactant of Route 3
Fenretinide
Reactant of Route 4
Fenretinide
Reactant of Route 5
Reactant of Route 5
Fenretinide
Reactant of Route 6
Reactant of Route 6
Fenretinide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.